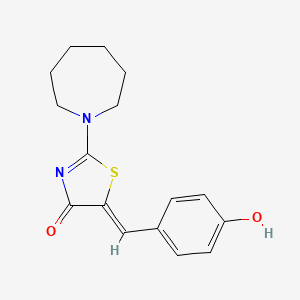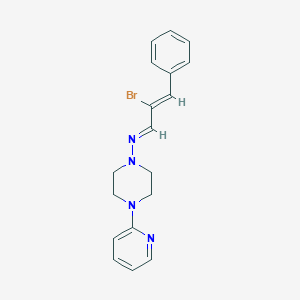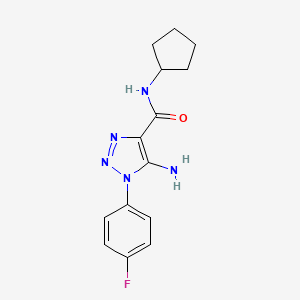
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar benzamide derivatives often involves acylation reactions or the interaction of benzoyl chloride with amines, as seen in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (Al Mamari & Al Lawati, 2019). These methodologies highlight the versatile routes available for the synthesis of complex benzamides, likely applicable to the compound .
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography and DFT calculations, provides insights into the compound's conformation and intermolecular interactions. Studies on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have detailed the influence of crystal packing and dimerization on molecular geometry, emphasizing the minor but significant effects on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of benzamides like N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-methylbenzamide often involves interactions that exploit the compound's functional groups. For example, palladium iodide-catalyzed oxidative carbonylation has been utilized to transform 2-alkynylbenzamides into isoindolinone and isobenzofuranimine derivatives, showcasing the compound's potential participation in complex chemical reactions (Mancuso et al., 2014).
科学的研究の応用
Electrochemical Biosensors
Research by Karimi-Maleh et al. (2014) introduced a highly sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor demonstrates potent electron mediating behavior, enabling the electrocatalytic determination of glutathione and piroxicam with exceptional sensitivity and specificity. This application underscores the chemical's role in enhancing biosensor performance for clinical and environmental monitoring purposes (Karimi-Maleh et al., 2014).
Polymer Chemistry
In the realm of polymer chemistry, Butt et al. (2005) synthesized novel aromatic polyimides using diamines, including derivatives of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, showcasing the compound's utility in creating materials with significant thermal stability and solubility. This research highlights its application in developing advanced polymeric materials with potential use in electronics, coatings, and aerospace industries (Butt et al., 2005).
Molecular Modeling
Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions and characterized it using various spectroscopic methods. The study provides insights into the influence of intermolecular interactions on molecular geometry, suggesting applications in molecular design and drug development (Karabulut et al., 2014).
Histone Deacetylase Inhibitors
Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, demonstrating their potential as novel histone deacetylase inhibitors. These compounds showed promising inhibitory activity against enzymes and potent antiproliferative activity against cancer cell lines, indicating their potential in cancer therapeutics (Jiao et al., 2009).
Antimicrobial Compounds
Desai et al. (2013) explored the antimicrobial properties of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring, which includes derivatives of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. The synthesized compounds displayed significant antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Desai et al., 2013).
Memory Enhancers
Piplani et al. (2018) synthesized and evaluated N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These compounds showed acetylcholinesterase-inhibiting activity and were correlated with in vivo and in vitro memory enhancement, demonstrating their potential in treating memory-related disorders (Piplani et al., 2018).
将来の方向性
The future directions for research on “N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-methylbenzamide” could include further exploration of its synthesis, characterization, and potential applications. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as an antimicrobial or antioxidant agent .
特性
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-11(2)15-10-16(13(4)9-17(15)20)19-18(21)14-7-5-6-12(3)8-14/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBZXJROPXIJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2C)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7125924 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)
![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)




![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)